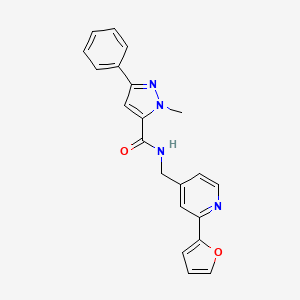

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole-5-carboxamide core substituted with a methyl group at position 1 and a phenyl group at position 2. The carboxamide nitrogen is further functionalized with a (2-(furan-2-yl)pyridin-4-yl)methyl moiety. The pyridine and furan heterocycles may enhance solubility and bioavailability compared to purely hydrocarbon-based analogs .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-25-19(13-17(24-25)16-6-3-2-4-7-16)21(26)23-14-15-9-10-22-18(12-15)20-8-5-11-27-20/h2-13H,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDLTWWKPWPUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available research on its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Furan and Pyridine Rings : These heterocycles are known for their biological activity.

- Pyrazole Core : The pyrazole ring is linked to a carboxamide group, which is often associated with enhanced biological activity.

Molecular Formula : C₁₈H₁₈N₄O₂

Molecular Weight : 318.36 g/mol

LogP : 2.5 (indicating moderate lipophilicity)

Hydrogen Bond Donors/Acceptors : 1 / 6

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

In Vitro Studies

- Cell Line Testing : The compound has been tested against various cancer cell lines, showing promising results:

- MCF7 (breast cancer) : Exhibited significant growth inhibition with an IC₅₀ value of approximately 0.01 µM.

- NCI-H460 (lung cancer) : Displayed an IC₅₀ value of 0.03 µM, indicating strong cytotoxicity.

- SF-268 (brain cancer) : Showed an IC₅₀ value of 31.5 µM, suggesting moderate activity compared to other tested compounds .

The anticancer effects are attributed to:

- Inhibition of Aurora-A Kinase : This kinase plays a crucial role in cell cycle regulation. The compound demonstrated an IC₅₀ of 0.067 µM against this target.

- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cells, contributing to its cytotoxic effects .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent.

In Vivo Studies

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In experiments, it achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Summary of Biological Activities

| Activity Type | Cell Line/Target | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | 0.01 µM | Apoptosis induction |

| Anticancer | NCI-H460 | 0.03 µM | Aurora-A kinase inhibition |

| Anticancer | SF-268 | 31.5 µM | Cytotoxicity |

| Anti-inflammatory | Cytokine Production | Up to 85% inhibition | Inhibition of TNF-alpha and IL-6 |

Case Studies and Research Findings

A comprehensive review by Bouabdallah et al. highlights the efficacy of pyrazole derivatives in combating various cancers, emphasizing their potential in drug design . Another study reported that compounds similar to this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, further supporting the notion that pyrazole derivatives are promising candidates for anticancer therapy .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties:

-

Mechanism of Action :

- The compound has been shown to inhibit cancer-related pathways, particularly those involving BRAF(V600E) and EGFR.

- In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231.

-

Case Study :

- A study evaluated the effects on MDA-MB-231 cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This effect was linked to the activation of caspases, which are critical for apoptosis induction.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

-

Mechanism of Action :

- It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which play essential roles in inflammatory responses.

-

Case Study :

- In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in a 50% decrease in TNF-α levels compared to controls, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Emerging data indicate that this compound possesses antimicrobial properties against various pathogens:

-

Mechanism of Action :

- The antimicrobial activity typically involves disrupting bacterial cell membranes, leading to cell lysis.

-

Case Study :

- In vitro assays demonstrated strong activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be significantly influenced by modifications to its chemical structure:

| Modification | Effect on Activity |

|---|---|

| Substituents on Furan Ring | Altered binding affinity; increased potency against cancer cells |

| Variations on Pyrazole Moiety | Enhanced anti-inflammatory effects |

| Changes in Carboxamide Group | Improved solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide ()

- Structural Differences : Lacks the pyridinyl-furan substituent and instead has a simpler 4-fluorophenyl group.

- However, the absence of the furan-pyridine unit may reduce π-π stacking interactions in hydrophobic pockets.

- Applications : Fluorinated pyrazole carboxamides are commonly explored as kinase inhibitors or antimicrobial agents due to their metabolic stability .

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

- Structural Differences : Features a trifluoromethyl group at position 3 of the pyrazole and a chloropyridinyl substituent. The carboxamide is linked to a chlorinated phenyl ring with a methylcarbamoyl group.

- Functional Implications : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, making this compound suitable for agrochemical applications (e.g., insecticides). The chlorine atoms likely improve target specificity in pest proteins .

- Applications : Patented as a pesticide with high efficacy against lepidopteran pests .

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide ()

- Structural Differences : Replaces the pyridinyl group with a 1,2,4-oxadiazole ring fused to furan.

- Functional Implications : The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, which may improve binding to enzymatic active sites. However, the absence of a pyridine ring could alter solubility profiles.

- Applications : Oxadiazole-containing analogs are often investigated for anticancer or anti-inflammatory activity due to their heterocyclic diversity .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

- Structural Differences : Contains multiple chlorine substituents on phenyl rings and a pyridylmethyl group instead of a furan-pyridinylmethyl unit.

- Functional Implications : Polychlorination increases molecular weight and hydrophobicity, favoring membrane penetration in parasitic targets. The pyridylmethyl group may mimic the target compound’s pyridine-furan unit in receptor interactions .

- Applications : Similar compounds show activity against fungal pathogens and nematodes .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Electron-Rich Heterocycles : The furan-pyridine unit in the target compound may improve binding to cytochrome P450 enzymes in insects, a mechanism observed in Fipronil derivatives .

- Halogenation Effects : Chlorine and trifluoromethyl groups in analogs enhance pesticidal potency but may increase environmental persistence .

- Metabolic Stability : Furan-containing compounds (e.g., ) are prone to oxidative metabolism, whereas trifluoromethyl groups () reduce this liability .

Preparation Methods

One-Pot Approach

A tandem coupling-saponification-amination sequence reduces purification steps:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates amide bond formation:

Spectroscopic Validation

FT-IR (KBr) :

- Amide C=O: 1,655 cm⁻¹

- Pyridine ring: 1,580 cm⁻¹

¹³C-NMR :

- Pyrazole C-5: 161.8 ppm

- Furan C-2: 152.3 ppm

HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30)

Challenges and Optimization

- Amine Sensitivity : The furan-pyridine amine oxidizes readily; reactions require inert atmospheres

- Acid Chloride Stability : Storage at −20°C in sealed vials prevents hydrolysis

- Byproduct Formation : Triphenylphosphine oxide (from coupling agents) complicates purification; switched to EDCl/HOBt for cleaner reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : Utilize multi-step condensation reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. Introduce the furan-2-yl-pyridin-4-ylmethyl moiety through nucleophilic substitution or reductive amination. Final purification via HPLC (>98% purity) is critical to isolate the target compound . For analogs, substituent modifications (e.g., halogenation, methoxy groups) can be achieved using regioselective coupling agents like Pd catalysts .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- 1H NMR/IR/LC-MS : Verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and molecular ion peaks .

- X-ray crystallography : Resolve spatial arrangements of the furan-pyridylmethyl and phenylpyrazole moieties to confirm stereoelectronic properties .

- Elemental analysis : Validate empirical formulas (e.g., C/N/S ratios) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Screen for antibacterial activity using agar dilution (MIC determination against Gram-positive/negative strains) and enzyme inhibition assays (e.g., COX-2 or kinase targets via fluorescence polarization) . For cytotoxicity, employ MTT assays on cancer cell lines, noting IC₅₀ values with ±SEM .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Systematically modify substituents:

- Furan moiety : Replace with thiophene or benzofuran to assess π-π stacking effects .

- Pyridin-4-ylmethyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to probe steric/electronic impacts on receptor binding .

- Phenylpyrazole core : Test halogenated or methylated analogs for enhanced lipophilicity .

Q. What computational strategies improve binding affinity predictions for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., solvated systems in GROMACS) to identify stable binding conformers .

- Quantum mechanical calculations : Calculate Fukui indices to map electrophilic/nucleophilic sites for reactivity optimization .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) using statistical tools (Prism) to identify outliers .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Taguchi methods to optimize parameters (e.g., temperature, catalyst loading) .

- Flow chemistry : Enhance reproducibility for exothermic steps (e.g., cyclocondensation) using microreactors .

- Green solvents : Replace DMF with Cyrene® to improve sustainability without compromising yield .

Q. How can cross-disciplinary approaches enhance applications of this compound?

- Methodological Answer : Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.